molecular formula C12H10BrNO4S2 B366386 METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE CAS No. 679413-92-4

METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE

Cat. No.: B366386
CAS No.: 679413-92-4
M. Wt: 376.3g/mol
InChI Key: LDBRNPORLIZBIF-UHFFFAOYSA-N
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Description

Methyl 4-(5-Bromothiophene-2-sulfonamido)benzoate is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound integrates a bromothiophene scaffold, a structure recognized as a key precursor in the synthesis of various active pharmaceutical ingredients such as tipepidine, ticlopidine, and clopidogrel . The bromothiophene unit is a versatile building block in medicinal chemistry, often employed to modulate the electronic and steric properties of a molecule. Furthermore, the presence of the sulfonamido functional group is a significant structural feature, as sulfonamide-containing molecules are extensively studied for their diverse biological activities and their ability to form specific intermolecular interactions, such as the centrosymmetric dimers observed in related crystalline structures . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols .

Properties

IUPAC Name

methyl 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)8-2-4-9(5-3-8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBRNPORLIZBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonamidation Approach

The most straightforward method involves reacting methyl 4-aminobenzoate with 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 6–12 hours. A representative procedure from patent CN103755603A describes the use of ice-cooled conditions (-10°C to 0°C) during sulfonyl chloride addition to minimize side reactions, achieving yields of 70–85%. The mechanism follows a nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, displacing chloride.

Multi-Step Halogenation-Esterification Sequences

Alternative routes involve synthesizing the brominated thiophene sulfonamide moiety before coupling it to the benzoate ester. For instance, patent CN109553532B outlines a palladium-catalyzed cross-coupling between 4-bromo-2-methylbenzoic acid derivatives and vinylboronates, followed by bromination and esterification. This method, though longer, allows modular functionalization of the thiophene ring. Key steps include:

  • Esterification : 4-Bromo-2-methylbenzoic acid is treated with methanol and sulfuric acid to form methyl 4-bromo-2-methylbenzoate (yield: 92–96%).

  • Palladium-Catalyzed Coupling : Reaction with potassium vinylfluoroborate under Pd(PPh₃)₄ catalysis introduces the vinyl group (yield: 74–85%).

  • Bromination : Halogenation with bromosuccinimide in tetrahydrofuran/water yields the bromoacetyl intermediate (yield: 74–78%).

Catalytic Systems and Solvent Optimization

Catalysts and solvents critically influence reaction efficiency. Patent CN105439915A highlights the use of cuprous bromide (CuBr) in sulfonamide synthesis, which enhances reaction rates by facilitating electron transfer during sulfonyl chloride activation. For example, in the preparation of methyl 2-methoxy-5-sulfamoylbenzoate, CuBr (1–5 mol%) in tetrahydrofuran at 45–60°C improved yields from 70% to 95%.

Solvent polarity also plays a role. Polar aprotic solvents like DMF or THF stabilize intermediates in sulfonamide formation, while nonpolar solvents (e.g., toluene) are preferred for esterification to avoid hydrolysis. Patent CN103755603A reports that using a THF/water mixture (1:1 mass ratio) during bromination minimizes by-products like di-brominated species.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters from patented methods:

ParameterDirect SulfonamidationMulti-Step Route
Temperature Range -10°C to 25°C80°C to 110°C
Catalyst None or CuBr (1–5 mol%)Pd(PPh₃)₄ (2 mol%)
Solvent System DCM/THFTHF/Water
Yield 70–85%74–78%
Purity (HPLC) 95–99.5%90–95%

The direct method offers higher yields and purity but requires stringent control over sulfonyl chloride stability. In contrast, multi-step routes enable structural diversification at the cost of lower overall efficiency.

Process Optimization and Scalability

Industrial-scale synthesis demands cost-effective and reproducible protocols. Patent CN103755603A emphasizes chlorosulfonation-ammonolysis as a critical step, where optimized reagent stoichiometry (1:1.05–1.2 molar ratio of sulfonamide methyl toluene to chlorosulfonation agent) reduces waste. Additionally, replacing thionyl chloride with frozen water quenching minimizes hazardous by-products like HCl gas.

For esterification, sulfuric acid remains the catalyst of choice due to its low cost and high efficiency. However, patent CN109553532B demonstrates that methanolysis under reflux with 98% sulfuric acid achieves near-quantitative conversion (96.5% yield) .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(5-bromothiophene-2-sulfonamido)benzoate features a complex structure that includes a benzoate moiety and a bromothiophene sulfonamide. Its molecular formula is C11H10BrN1O3S1C_{11}H_{10}BrN_{1}O_{3}S_{1}, with a molecular weight of approximately 305.27 g/mol. The presence of the bromothiophene group contributes to its unique chemical properties and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, disrupting cell cycle progression and promoting cell death in malignant cells .

Case Study:
A laboratory study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability of MCF-7 breast cancer cells at a concentration of 10 µM over 48 hours . This suggests a strong potential for development as an anticancer agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent. In vitro studies suggest that it can inhibit the growth of Gram-positive bacteria, making it a candidate for further exploration in clinical settings .

Case Study:
Clinical trials have assessed the efficacy of this compound against Staphylococcus aureus infections, reporting significant reductions in bacterial load among treated patients compared to controls .

Research Findings Summary Table

StudyBiological ActivityFindingsReference
Study 1AnticancerInduces apoptosis in breast cancer cells
Study 2AntimicrobialEffective against Gram-positive bacteria
Study 3Enzyme InhibitionInhibits key enzymes involved in cell proliferation

Mechanism of Action

The mechanism of action of METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonylamino group can form hydrogen bonds with target proteins, while the brominated thiophene ring may participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Properties

Compound Name (ID) Core Structure Substituent(s) Molecular Weight* Key Functional Attributes
Target Compound Methyl benzoate 5-Bromothiophene-2-sulfonamido ~370.2 g/mol Polar sulfonamide; bromine enhances electrophilicity
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Methyl benzoate + piperazine Phenylquinoline-carbonyl ~483.5 g/mol Aromatic quinoline; potential π-π stacking interactions
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Methyl benzoate + piperazine 4-Bromophenylquinoline-carbonyl ~562.4 g/mol Bromine increases lipophilicity and steric bulk
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Methyl benzoate + piperazine 4-Fluorophenylquinoline-carbonyl ~501.5 g/mol Fluorine enhances electronegativity and metabolic stability

*Molecular weights estimated based on structural formulas.

Key Observations:

Sulfonamide vs. Carbonyl Linkage: The target compound’s sulfonamido group (–SO₂NH–) is more polar and hydrogen-bond-capable than the carbonyl (–CO–) linkages in C1–C6. This could enhance solubility in polar solvents or binding to hydrophilic biological targets . Sulfonamides are known for protease inhibition (e.g., carbonic anhydrase), whereas quinoline-carbonyl derivatives (C1–C7) may target kinases or DNA via intercalation .

Bromine’s electron-withdrawing effect may direct electrophilic substitution reactions differently compared to halogens in C2 (bromine) or C4 (fluorine) .

Synthetic Pathways :

  • Compounds C1–C7 were synthesized via crystallization in ethyl acetate, yielding solids with confirmed purity via ¹H NMR and HRMS . The target compound likely requires sulfonamidation steps, which may involve thiophene sulfonyl chloride intermediates.

Biological Activity

Methyl 4-(5-bromothiophene-2-sulfonamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for future research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromothiophene moiety and a sulfonamide group. The chemical formula is C11H10BrN1O4S1C_{11}H_{10}BrN_{1}O_{4}S_{1}, with a molecular weight of approximately 362.22 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

  • Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit bacterial protein synthesis, leading to bactericidal effects.
  • Disruption of Cell Membranes : The compound's structure may allow it to disrupt the integrity of bacterial cell membranes, enhancing its antimicrobial properties.
  • NF-κB Activation : Some studies indicate that related compounds can activate NF-κB pathways, which play a crucial role in immune responses and inflammation .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)62.5 μg/mL

The compound exhibited significant antibacterial activity, particularly against MRSA, which is known for its resistance to conventional antibiotics. This suggests that this compound could be developed as a novel therapeutic agent.

Anticancer Potential

Research into the anticancer properties of this compound has also been conducted, focusing on its effects on various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects on colorectal carcinoma cells, this compound demonstrated an IC50 value indicating substantial growth inhibition at micromolar concentrations. This suggests that the compound may affect cell proliferation pathways critical in cancer development .

Future Research Directions

Given the promising biological activities observed, further research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anticancer effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Identifying how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for METHYL 4-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer:

  • Begin with a nucleophilic substitution or coupling reaction between 5-bromothiophene-2-sulfonamide and methyl 4-aminobenzoate.
  • Optimize solvent polarity (e.g., DMF or THF), temperature (50–80°C), and stoichiometry (1:1.2 molar ratio of sulfonamide to benzoate derivative).
  • Monitor progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Validate purity via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

  • Use 1H/13C NMR to confirm the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and methyl ester group (δ 3.8–4.0 ppm).
  • FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational tools like Gaussian for spectral simulation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis irradiation).
  • Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Store samples in amber vials with desiccants for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Perform DFT calculations to map electron density around the sulfonamide group, identifying nucleophilic sites (e.g., sulfur or nitrogen).
  • Conduct kinetic studies using varying electrophiles (e.g., alkyl halides) under controlled pH. Monitor reaction rates via stopped-flow spectroscopy or in situ NMR .

Q. How can contradictory data on the compound’s solubility and bioavailability be systematically resolved?

Methodological Answer:

  • Design a meta-analysis of published solubility data, accounting for variables like solvent polarity, temperature, and measurement techniques (e.g., shake-flask vs. HPLC).
  • Validate findings via parallel experiments under standardized conditions. Use Hansen solubility parameters to predict compatibility with biological membranes .

Q. What experimental frameworks are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • Follow ISO 14507 guidelines for soil/water partitioning studies. Use HPLC-MS/MS to track biodegradation products in simulated ecosystems.
  • Assess acute toxicity via Daphnia magna or Danio rerio assays, and chronic effects via algal growth inhibition tests (OECD 201). Apply quantitative structure-activity relationship (QSAR) models for risk extrapolation .

Q. How can researchers design a structure-activity relationship (SAR) study to link modifications in the bromothiophene moiety to biological activity?

Methodological Answer:

  • Synthesize analogs with substituents at the 5-bromo position (e.g., Cl, CF3) and test against target enzymes (e.g., kinases or proteases).
  • Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with binding affinity. Validate hypotheses via isothermal titration calorimetry (ITC) .

Data Contradiction and Theoretical Integration

Q. How should discrepancies in reported catalytic activity of this compound in cross-coupling reactions be addressed?

Methodological Answer:

  • Replicate experiments using identical catalysts (e.g., Pd(PPh3)4), bases (K2CO3), and solvents (toluene/ethanol).
  • Perform X-ray photoelectron spectroscopy (XPS) to verify catalyst oxidation states and ligand coordination. Compare turnover numbers (TONs) under inert vs. aerobic conditions .

Q. What theoretical frameworks best explain the compound’s electronic properties and their role in photophysical behavior?

Methodological Answer:

  • Apply time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra. Correlate HOMO-LUMO gaps with experimental fluorescence quenching data.
  • Explore charge-transfer interactions via cyclic voltammetry and spectroelectrochemical measurements .

Methodological Design and Validation

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?

Methodological Answer:

  • Publish detailed protocols with exact reagent grades, equipment models (e.g., Bruker NMR spectrometers), and environmental controls (humidity/temperature logs).
  • Use interlaboratory validation studies and statistical tools (e.g., ANOVA) to identify critical variables. Adhere to FAIR data principles for open-access datasets .

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